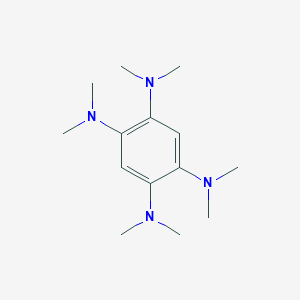

1,2,4,5-Benzenetetramine, N,N,N',N',N'',N'',N''',N'''-octamethyl-

Übersicht

Beschreibung

The compound 1,2,4,5-Benzenetetramine, N,N,N',N',N'',N'',N''',N'''-octamethyl- is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their supramolecular assemblies, which can provide insights into the behavior of similar structured compounds. For instance, the co-crystallization of benzene-1,2,4,5-tetracarboxylic acid with other molecules such as hexamethylenetetramine indicates the potential for forming stable supramolecular structures through hydrogen bonding .

Synthesis Analysis

The synthesis of related heterocycles, such as benzo[1,2-b:4,5-b']dichalcogenophenes, has been developed and is described as general and convenient. These compounds, including thiophene, selenophene, and tellurophene homologues, are structurally characterized by single-crystal X-ray analysis, indicating that a similar approach could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structures of the synthesized benzo[1,2-b:4,5-b']dichalcogenophenes are completely planar and packed in a herringbone arrangement. This suggests that the 1,2,4,5-Benzenetetramine derivative might also exhibit a planar structure conducive to stacking interactions, which are important in the formation of supramolecular assemblies .

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 1,2,4,5-Benzenetetramine, N,N,N',N',N'',N'',N''',N'''-octamethyl-. However, the hydrogen-bonding behavior of benzene-1,2,4,5-tetracarboxylic acid with various molecules, including hexamethylenetetramine, suggests that the compound of interest may also engage in hydrogen bonding, which could influence its reactivity and interaction with other molecules .

Physical and Chemical Properties Analysis

The physicochemical properties of the benzo[1,2-b:4,5-b']dichalcogenophenes were elucidated using cyclic voltammetry (CV) and UV-vis spectra. These methods could be applied to the compound of interest to determine its electrochemical and optical properties. The supramolecular assemblies of benzene-1,2,4,5-tetracarboxylic acid with aza donor molecules, characterized by single-crystal X-ray diffraction, also provide a framework for understanding the potential physical properties of the compound , such as its crystalline structure and stability .

Wissenschaftliche Forschungsanwendungen

Neutron Diffraction Studies

The adduct of benzene-1,2,4,5-tetracarboxylic acid and 4,4'-bipyridyl was examined using neutron diffraction to understand the structure and hydrogen bonds involved. This study provides insights into the behavior of short, strong N...O hydrogen bonds crucial in the 1,2,4,5-benzenetetramine framework (Cowan et al., 2003).

Synthesis and Reduction Studies

The synthesis and reduction of an Amido Zinc(II) Phthalocyanine were explored, contributing to the understanding of the chemical behavior and potential applications of similar compounds (Strassert et al., 2006).

Fluorescent Chemo-Sensor Development

1,3,5-tris(4′-(N,N-dimethylamino)phenyl)benzene, derived from a related compound, was synthesized for highly selective fluorescence quenching in the presence of picric acid. This shows its potential in selective sensing and capture applications (Vishnoi et al., 2015).

Photoinitiated Polymerization

The self-assembly and photoinitiated polymerization of N-(5-sorbyl-pentyl)-N',N"-di(n-octyl)benzene-1,3,5-tricarboxamide demonstrate the compound's potential in forming high-axial-ratio nanometer-sized fibrous morphologies, indicating its utility in nanotechnology (Masuda et al., 2003).

Electrochemical Sensing

The use of Octamethyl-1, 1′-di(2-pyridyl)ferrocene as a molecular electrochemical sensor for divalent metal ions illustrates the role of similar compounds in sensing applications (Siemeling et al., 2002).

Molecular Assembly and Ferroelectric Response

Benzenecarboxamide derivatives, including N,N',N",N"'-tetra(tetradecyl)-1,2,4,5-benzenetetracarboxamide, have been studied for their molecular assembly, phase transition behavior, and dielectric responses, indicating their relevance in materials science (Shishido et al., 2014).

Safety And Hazards

In case of a fire, water spray, alcohol-resistant foam, dry chemical, or carbon dioxide can be used . The substance can produce hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Zukünftige Richtungen

1,2,4,5-Benzenetetramine tetrahydrochloride has shown potential in various applications. It can be used to synthesize nitrogen-doped carbon dots (NCDs) by a simple hydrothermal method, which can be used as a highly selective fluorescent probe for sensing Mg2+ ions in an aqueous solution . It can also be used to create red-emitting carbon dots via the solvothermal method . These applications suggest promising future directions for this compound in the field of material science and sensor technology.

Eigenschaften

IUPAC Name |

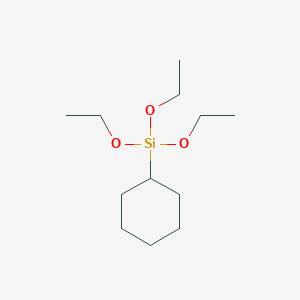

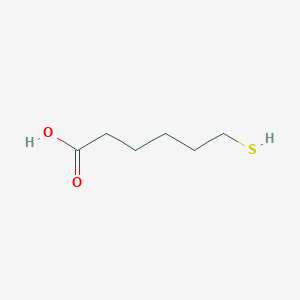

1-N,1-N,2-N,2-N,4-N,4-N,5-N,5-N-octamethylbenzene-1,2,4,5-tetramine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N4/c1-15(2)11-9-13(17(5)6)14(18(7)8)10-12(11)16(3)4/h9-10H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKUMTPMEJTJOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1N(C)C)N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326832 | |

| Record name | 1,2,4,5-Benzenetetramine, N,N,N',N',N'',N'',N''',N'''-octamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4,5-Benzenetetramine, N,N,N',N',N'',N'',N''',N'''-octamethyl- | |

CAS RN |

104779-70-6 | |

| Record name | 1,2,4,5-Benzenetetramine, N,N,N',N',N'',N'',N''',N'''-octamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([1,1'-Biphenyl]-4-yl)acetaldehyde](/img/structure/B106197.png)

![4-[(Dimethylamino)methyl]-2,5-dimethylphenol](/img/structure/B106204.png)

![2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B106210.png)

![N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide](/img/structure/B106216.png)

![5-Hydroxy-6-[(E)-3-hydroxy-3-methyl-1-butenyl]-2,8,8-trimethyl-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-o](/img/structure/B106221.png)